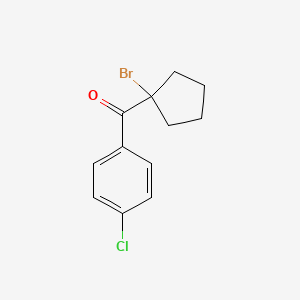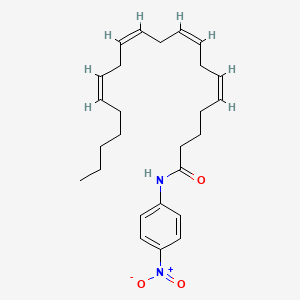![molecular formula C8H6N2O2 B571293 Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 112766-33-3](/img/structure/B571293.png)
Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine structures. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of pyrrole derivatives with appropriate pyrimidine precursors under acidic or basic conditions. For example, the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds can yield the desired pyrrolo[1,2-a]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently. Catalysts and solvents are carefully selected to enhance reaction rates and minimize by-products .
化学反应分析
Types of Reactions: Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield this compound derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or alkyl groups .
科学研究应用
Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules that can modulate biological pathways.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.
作用机制
The mechanism of action of pyrrolo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact pathways and molecular interactions depend on the specific derivative and its structural modifications .
相似化合物的比较
Pyrrolo[2,3-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral properties.
Imidazo[1,2-a]pyrimidine: Exhibits a range of pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness: Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can be further modified to enhance its biological activity and selectivity. This structural uniqueness allows for the design of a wide variety of derivatives with tailored properties for specific applications .
属性
IUPAC Name |
pyrrolo[1,2-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-9-7-2-1-3-10(7)5-6/h1-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLAUFPCYXSVEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680918 |
Source


|
| Record name | Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112766-33-3 |
Source


|
| Record name | Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene](/img/structure/B571210.png)
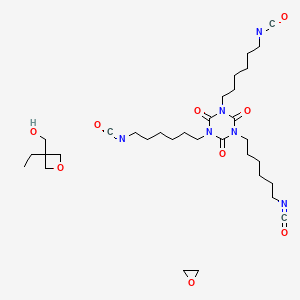
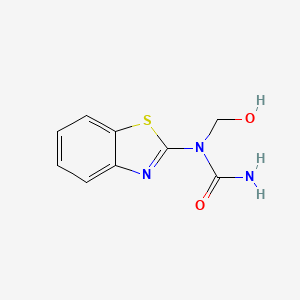
![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)

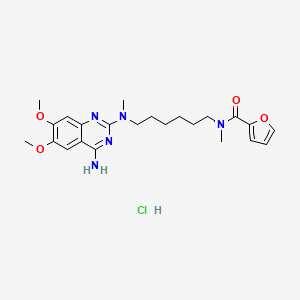
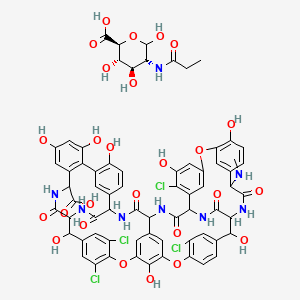
![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)
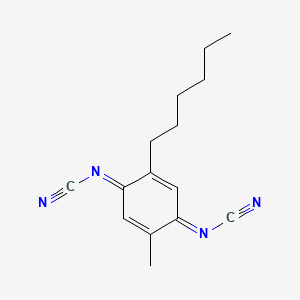
![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)
